molecular formula C16H21NO4 B1426060 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate CAS No. 1311254-39-3

2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

Cat. No. B1426060
M. Wt: 291.34 g/mol
InChI Key: WJCGBQWIGRDTLW-UHFFFAOYSA-N
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Description

“2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is a chemical compound with the CAS Number: 1311254-39-3. It has a molecular weight of 291.35 and its IUPAC name is 2-tert-butyl 4-ethyl 1,3-dihydro-2H-isoindole-2,4-dicarboxylate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is 1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is a solid at room temperature . The storage temperature for this compound is 4°C .

Scientific Research Applications

Molecular Structure and Interactions

  • The compound "N-(4-tert-Butylbenzyl)phthalimide", closely related to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate, demonstrates unique molecular structure characteristics. Its V-shaped structure and intermolecular interactions contribute to the formation of a three-dimensional network in crystals (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).

Synthesis and Derivative Formation

  • A novel synthesis method involving tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives, closely related to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate, has been developed for creating N-isoindolinyl-triazolylalanine derivatives. This showcases its potential in synthesizing complex organic compounds (Pravin Patil & F. A. Luzzio, 2017).

Synthetic Methodology and Applications

  • An efficient synthetic method has been reported for derivatives of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate, which is structurally similar to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate. This method highlights its use in synthesizing complex organic molecules with high selectivity and without the need for column chromatography purification (Y. Nishio, Katsuya Uchiyama, M. Kito, & H. Nakahira, 2011).

Catalysis and Chemical Transformations

Safety And Hazards

The compound “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is labeled with the signal word “Warning” and is associated with the hazard statement H302 . The precautionary statements associated with this compound are P264, P270, P330, and P501 .

properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 1,3-dihydroisoindole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGBQWIGRDTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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